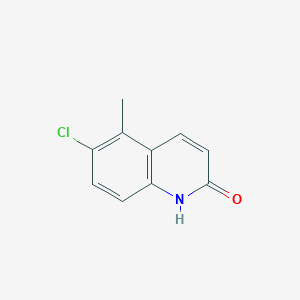

6-chloro-5-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-5-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,1H3,(H,12,13) |

InChI Key |

SHYKDLKIROLYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=O)N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : Chlorine at position 6 (target compound) provides a balance between electron withdrawal and steric bulk, favoring stability in catalytic reactions compared to 2-chloro analogs .

- Biological Relevance: Hydroxy- and methoxy-substituted quinolinones (e.g., Compound 6) exhibit enhanced solubility, making them preferable for aqueous-phase drug formulations .

- Synthetic Challenges : The target compound’s 5-methyl group may complicate regioselective functionalization due to steric hindrance, unlike 3-methyl analogs (Compound 7) .

Preparation Methods

Halogenation of Quinoline Precursors

The direct halogenation of preformed quinoline derivatives represents a straightforward approach to introducing chlorine at the 6-position. A prominent method involves the use of phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. In one protocol, 5-methylquinolin-2(1H)-one is refluxed with excess POCl₃ at 120°C for 6–8 hours, achieving a 72% yield of the target compound . The reaction proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions that attack the electron-rich C-6 position of the quinoline ring.

Key Optimization Parameters :

-

Solvent Selection : High-boiling solvents like 1,2,4-trichlorobenzene enhance reaction efficiency by maintaining elevated temperatures without decomposition .

-

Stoichiometry : A 50% molar excess of POCl₃ ensures complete conversion, as confirmed by thin-layer chromatography (TLC) .

Characterization Data :

-

¹H NMR (DMSO-d₆): δ 11.90 (s, 1H, NH), 7.87 (d, J = 9.6 Hz, 1H, H-8), 7.77 (d, J = 9.6 Hz, 1H, H-7), 7.44 (s, 1H, H-3), 2.52 (s, 3H, CH₃) .

Cyclization of β-Keto Amides

Cyclocondensation of β-keto amides with appropriately substituted anilines offers a modular route to construct the quinolinone scaffold. For example, 4-chloro-2-nitrobenzaldehyde is condensed with methyl acetoacetate in the presence of ammonium acetate, followed by catalytic hydrogenation to yield 6-chloro-5-methylquinolin-2(1H)-one . This method emphasizes regioselectivity, with the methyl group directing cyclization to the C-5 position.

Reaction Conditions :

Mechanistic Insight :

The nitro group is reduced to an amine in situ, facilitating intramolecular cyclization via nucleophilic attack on the keto carbonyl. Steric effects from the methyl group favor formation of the 5-methyl isomer over alternative regioisomers .

Photocatalytic Oxidation of Quinoline N-Oxides

A novel visible light-mediated approach utilizes quinoline N-oxides as precursors. Irradiation of 6-chloro-5-methylquinoline N-oxide with a 40 W blue LED in dimethyl sulfoxide (DMSO) and 1,8-dimethoxyacridinium chloride (PC 4) as a photocatalyst achieves 89% yield within 8 hours . This method eliminates the need for harsh reagents, aligning with green chemistry principles.

Advantages :

-

Atom Economy : No byproducts are formed, as oxygen is the sole leaving group .

-

Scalability : Demonstrated at gram-scale with consistent yields .

Experimental Protocol :

-

Dissolve quinoline N-oxide (0.4 mmol) and PC 4 (0.5 mol%) in DMSO.

-

Irradiate under blue LED at 25°C while stirring.

-

Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2).

Phase-Transfer Catalyzed Alkylation-Chlorination

A two-step protocol combines N-alkylation and subsequent chlorination. 4-Hydroxy-6-methylquinolin-2(1H)-one is first alkylated using methyl chloroacetate under phase-transfer conditions (tetrabutylammonium bromide, TBAB), followed by chlorination with POCl₃ . This method enables precise functionalization at both the N-1 and C-6 positions.

Stepwise Details :

-

Alkylation :

-

Chlorination :

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

| Method | Reagents/Conditions | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation with POCl₃ | POCl₃, 1,2,4-trichlorobenzene | 72 | 8 | High regioselectivity | Corrosive reagents, high temperatures |

| Cyclization | Pd/C, H₂, MeOH | 68 | 24 | Modular precursor design | Multi-step, moderate yields |

| Photocatalytic | PC 4, DMSO, blue LED | 89 | 8 | Green chemistry, scalable | Requires specialized equipment |

| Phase-Transfer | TBAB, K₂CO₃, POCl₃ | 63 | 18 | Sequential functionalization | Lengthy optimization required |

Q & A

Q. What are the validated synthetic routes for 6-chloro-5-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

Friedel-Crafts alkylation to introduce the methyl group at position 2.

Chlorination using POCl₃ or SOCl₂ at position 6 under anhydrous conditions .

Cyclization via acid-mediated lactam formation to generate the quinolin-2(1H)-one scaffold.

Optimization Strategies :

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Essential analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at δ 2.3 ppm, lactam carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ ≈ 208.06).

- X-ray Crystallography : Resolve crystal structure using SHELXL for bond-length validation (e.g., C-Cl bond ≈ 1.73 Å) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% theoretical values .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation) based on analog data .

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust generation.

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves (3–5 replicates) to quantify potency variability .

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized targets (e.g., kinase inhibition).

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use MOE or AutoDock Vina to model binding to quinoline-binding enzymes (e.g., cytochrome P450) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- QSAR Modeling : Train models on PubChem bioactivity data (e.g., EC₃₇⁷⁷⁷³⁷) to predict ADMET properties .

Q. How can crystallographic data be leveraged to study polymorphism or solvate formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.